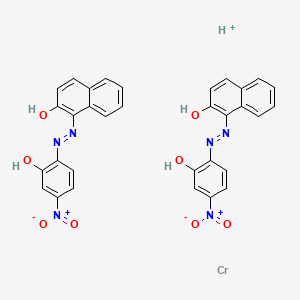

![molecular formula C10H9NO2 B599410 [4-(1,3-噁唑-5-基)苯基]甲醇 CAS No. 179057-18-2](/img/structure/B599410.png)

[4-(1,3-噁唑-5-基)苯基]甲醇

描述

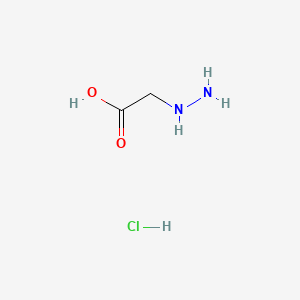

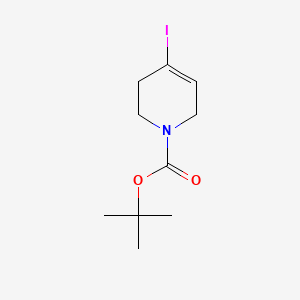

“[4-(1,3-Oxazol-5-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is a white solid and is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “[4-(1,3-Oxazol-5-yl)phenyl]methanol” is represented by the SMILES notation: C1=CC(=CC=C1CO)C2=CN=CO2 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a methanol group (-CH2OH) at the 4th position, and an oxazole ring at the 5th position.Physical And Chemical Properties Analysis

“[4-(1,3-Oxazol-5-yl)phenyl]methanol” is a white solid . It has a molecular weight of 175.19 . The compound should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用

Medicinal Chemistry: Drug Discovery and Development

The oxazole ring found in [4-(5-Oxazolyl)phenyl]methanol is a prime skeleton for drug discovery due to its structural and chemical diversity . It enables various non-covalent interactions with receptors and enzymes, leading to broad biological activities. This compound can serve as a central scaffold in the development of new therapeutic agents, particularly in the treatment of diseases like cancer, diabetes, and bacterial infections .

Synthesis of Antibacterial Agents

Oxazole derivatives, including [4-(5-Oxazolyl)phenyl]methanol, have been employed in the synthesis of compounds with significant antibacterial properties . These compounds can be designed to target specific bacterial strains, offering potential for the development of new antibiotics in an era of increasing antibiotic resistance.

Antifungal and Antiparasitic Applications

The oxazole nucleus is effective in the synthesis of antifungal and anti-parasitic agents . Research applications include creating compounds that can combat fungal infections and parasitic diseases, which are major concerns in tropical and subtropical regions.

Anti-inflammatory and Antioxidant Research

[4-(5-Oxazolyl)phenyl]methanol can be utilized to synthesize compounds with anti-inflammatory and antioxidant properties . These compounds can be further studied for their potential in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage.

Anticancer Research

Oxazole-containing compounds have shown promise in anticancer research, with the ability to interfere with cancer cell proliferation and survival . [4-(5-Oxazolyl)phenyl]methanol could be a key intermediate in the synthesis of novel anticancer drugs.

Antiviral Drug Synthesis

The synthesis of antiviral drugs often involves oxazole derivatives due to their ability to inhibit viral replication . [4-(5-Oxazolyl)phenyl]methanol can contribute to the creation of new antiviral medications, particularly important in the face of emerging viral diseases.

Development of Diagnostic Agents

Oxazole derivatives can be used in the development of diagnostic agents, particularly in imaging techniques that require contrast agents or fluorescent markers . The compound’s structure allows for modifications that enhance its visibility under various imaging modalities.

Catalysis and Green Chemistry

The compound’s oxazole ring can be used in catalytic systems, particularly in the development of magnetically recoverable catalysts for green chemistry applications . This involves creating eco-friendly and efficient catalytic systems that can be easily separated from reaction mixtures, reducing waste and environmental impact.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing thoroughly after handling . If swallowed, call a poison center or doctor . If it comes into contact with skin, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .

属性

IUPAC Name |

[4-(1,3-oxazol-5-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGBYBXRZICBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670603 | |

| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1,3-Oxazol-5-yl)phenyl]methanol | |

CAS RN |

179057-18-2 | |

| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

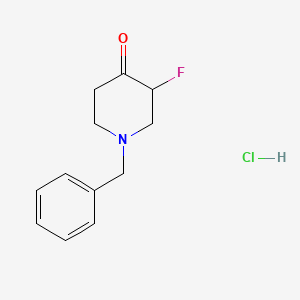

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)